8β,9α-Dihydroxy-10β,11β-epoxy-8,9,10,11-tetrahydrobenzo[a]anthracene 8β,9α-Dihydroxy-10β,11β-epoxy-8,9,10,11-tetrahydrobenzo[a]anthracene
Brand Name: Vulcanchem
CAS No.: 64937-39-9
VCID: VC0104633
InChI: InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1
SMILES: C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol

8β,9α-Dihydroxy-10β,11β-epoxy-8,9,10,11-tetrahydrobenzo[a]anthracene

CAS No.: 64937-39-9

Reference Standards

VCID: VC0104633

Molecular Formula: C18H14O3

Molecular Weight: 278.3 g/mol

8β,9α-Dihydroxy-10β,11β-epoxy-8,9,10,11-tetrahydrobenzo[a]anthracene - 64937-39-9

CAS No. 64937-39-9
Product Name 8β,9α-Dihydroxy-10β,11β-epoxy-8,9,10,11-tetrahydrobenzo[a]anthracene
Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
IUPAC Name (4S,6R,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol
Standard InChI InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1
Standard InChIKey QMVDCUCAPJTHNE-VSZNYVQBSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]5[C@H](O5)[C@H]([C@@H]4O)O
SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O
Synonyms [1aR-(1aα,2α,3β,11bα)]-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol,
PubChem Compound 47442
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator